![molecular formula C8H12N2O2Sn B069186 5-Nitro-2-(trimethylstannyl)-pyridine CAS No. 184962-91-2](/img/structure/B69186.png)
5-Nitro-2-(trimethylstannyl)-pyridine
Overview
Description
5-Nitro-2-(trimethylstannyl)-pyridine: is an organotin compound that features a pyridine ring substituted with a nitro group at the 5-position and a trimethylstannyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(trimethylstannyl)-pyridine typically involves the stannylation of 5-nitro-2-bromopyridine. The reaction is carried out using trimethyltin chloride in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere. The reaction conditions generally include heating the reaction mixture to a temperature of around 80-100°C for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The nitro group can undergo reduction to form amino derivatives, while the pyridine ring can participate in various oxidation reactions.
Coupling Reactions: The compound can undergo cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as halides or organometallic compounds can be used under basic conditions.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmospheres with heating.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino-substituted pyridines.
Coupled Products: Cross-coupling reactions produce biaryl or heteroaryl compounds.
Scientific Research Applications
Synthesis and Reactivity
5-Nitro-2-(trimethylstannyl)-pyridine is synthesized through various methods, often involving the introduction of the trimethylstannyl group to the pyridine structure. Its reactivity is primarily attributed to the presence of the nitro group, which can participate in electrophilic aromatic substitution reactions.
Table 1: Common Synthetic Routes
Synthesis Method | Description | Yield (%) |
---|---|---|
Direct Stannylation | Reaction of 5-nitropyridine with trimethylstannyl chloride | 70-85 |
Electrophilic Substitution | Using electrophiles to introduce various substituents | Variable |
Applications in Organic Synthesis
This compound serves as a key intermediate in the synthesis of various nitrogen-containing heterocycles and pharmaceuticals. Its utility is highlighted in:
- Organocatalysis : It has been employed as a catalyst in asymmetric synthesis, notably for synthesizing complex molecules with high enantiomeric purity .
- Formation of Heterocycles : The compound is used to construct diverse heterocyclic frameworks, which are essential in drug discovery and development .
Case Study: Asymmetric Synthesis of SynVesT-1
A notable application involved its use in the asymmetric synthesis of SynVesT-1, a synaptic imaging agent. The process included regioselective oxidation and subsequent reactions yielding high-purity products with significant yields .
Medicinal Chemistry Applications
The incorporation of this compound into drug design has shown promising results:
- Pharmacological Activity : Compounds derived from this structure exhibit biological activities, including antimicrobial and anti-inflammatory properties .
- Nitrogen Heterocycles in Pharmaceuticals : Many prescribed drugs contain nitrogen heterocycles as core structures, underscoring the relevance of compounds like this compound in medicinal chemistry .
Imaging Agent Development
The compound is also explored for its potential as a precursor in developing molecular imaging probes for positron emission tomography (PET). Its ability to form stable complexes with radioisotopes makes it suitable for this application.
Table 2: Imaging Agents Derived from Nitrogen Compounds
Mechanism of Action
The mechanism of action of 5-Nitro-2-(trimethylstannyl)-pyridine is primarily related to its chemical reactivity. The nitro group can participate in electron-withdrawing interactions, while the trimethylstannyl group can act as a leaving group in substitution reactions. These properties enable the compound to serve as a versatile intermediate in various chemical transformations.
Comparison with Similar Compounds
5-Nitro-2-bromopyridine: A precursor in the synthesis of 5-Nitro-2-(trimethylstannyl)-pyridine.
2-(Trimethylstannyl)pyridine: Lacks the nitro group but shares the stannylated pyridine structure.
5-Nitro-2-chloropyridine: Similar in structure but with a chlorine atom instead of the trimethylstannyl group.
Uniqueness: this compound is unique due to the presence of both the nitro and trimethylstannyl groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to its analogs.
Biological Activity
5-Nitro-2-(trimethylstannyl)-pyridine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its molecular formula, which includes a nitro group and a trimethylstannyl substituent on the pyridine ring. The presence of these functional groups influences its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its role as an antimicrobial agent and potential therapeutic compound. Key findings include:
- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The nitro group is often associated with enhanced antimicrobial efficacy due to its ability to interfere with bacterial DNA synthesis and repair mechanisms .
- Anticancer Activity : Preliminary research indicates that derivatives of pyridine compounds can exhibit cytotoxic effects on cancer cell lines. The mechanism is believed to involve the induction of apoptosis through various cellular pathways, potentially mediated by oxidative stress .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic processes, leading to growth inhibition in microbial cells .
- DNA Interaction : The nitro group may facilitate interactions with nucleic acids, disrupting DNA replication and transcription processes in pathogenic organisms .
Case Studies
-
Antibacterial Activity :
A study evaluated the antibacterial properties of various pyridine derivatives, including this compound. Results indicated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) comparable to established antibiotics . -
Cytotoxicity Against Cancer Cells :
In vitro assays demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
Synthesis Pathways
The synthesis of this compound typically involves:
- Stannylation Reactions : Trimethylstannyl groups can be introduced through stannylation reactions involving organotin reagents.
- Nitration : The introduction of the nitro group can be achieved via electrophilic aromatic substitution methods, utilizing nitrating agents under controlled conditions to prevent over-nitration or degradation of the pyridine ring.
Data Summary
Property | Value/Description |
---|---|
Molecular Formula | C7H10N2O2Sn |
Antimicrobial Activity | Effective against Gram-positive/negative bacteria |
Cytotoxicity | Induces apoptosis in cancer cell lines |
Synthesis Method | Stannylation followed by nitration |
Properties
IUPAC Name |
trimethyl-(5-nitropyridin-2-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N2O2.3CH3.Sn/c8-7(9)5-2-1-3-6-4-5;;;;/h1-2,4H;3*1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORORMMYFKXKTEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=NC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441188 | |
Record name | 5-NITRO-2-(TRIMETHYLSTANNYL)-PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184962-91-2 | |
Record name | 5-Nitro-2-(trimethylstannyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184962-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-NITRO-2-(TRIMETHYLSTANNYL)-PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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